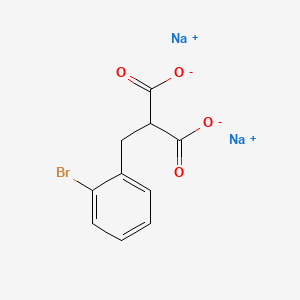

Sodium 2-(2-bromobenzyl)malonate

Description

Properties

Molecular Formula |

C10H7BrNa2O4 |

|---|---|

Molecular Weight |

317.04 g/mol |

IUPAC Name |

disodium;2-[(2-bromophenyl)methyl]propanedioate |

InChI |

InChI=1S/C10H9BrO4.2Na/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;;/h1-4,7H,5H2,(H,12,13)(H,14,15);;/q;2*+1/p-2 |

InChI Key |

JJKWTSRTUKXEGJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)[O-])C(=O)[O-])Br.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Alkylation with 2-Bromobenzyl Bromide

Procedure :

- Base Preparation : Sodium ethoxide (NaOEt) is generated in situ by reacting sodium metal with anhydrous ethanol under nitrogen.

- Alkylation : Diethyl malonate is added to NaOEt, forming the sodium enolate. 2-Bromobenzyl bromide is introduced dropwise at 70–80°C, yielding diethyl 2-(2-bromobenzyl)malonate.

- Workup : The mixture is refluxed for 3–6 hours, cooled, and extracted with ethyl acetate. Excess ethanol is removed via distillation.

Key Parameters :

Saponification to Sodium Salt

Procedure :

- Hydrolysis : Diethyl 2-(2-bromobenzyl)malonate is treated with aqueous NaOH (20–30%) at 70–90°C for 4 hours.

- Acidification : The solution is neutralized with HCl to pH 7–8, precipitating the sodium salt.

- Purification : Recrystallization from ethanol/water (1:3) yields pure sodium 2-(2-bromobenzyl)malonate.

Key Parameters :

Direct Synthesis from Malonic Acid

One-Pot Alkylation-Saponification

Procedure :

- Reaction Setup : Malonic acid, 2-bromobenzyl bromide, and NaHCO₃ are mixed in DMF at 50°C.

- Neutralization : After 12 hours, the mixture is cooled, and excess NaHCO₃ ensures complete deprotonation.

- Isolation : The product is filtered and washed with cold ethanol.

Key Parameters :

Phase-Transfer Catalyzed Alkylation

Microwave-Assisted Synthesis

Procedure :

- Catalyst System : Tetrabutylammonium bromide (TBAB) and Na₂CO₃ in water/THF.

- Microwave Conditions : 100°C, 300 W, 30 minutes.

- Workup : The sodium salt precipitates upon cooling and is filtered.

Key Parameters :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Saponification | 70–85 | 8–12 h | High purity; Scalable | Multi-step; Solvent-intensive |

| Direct Synthesis | 58–65 | 12–24 h | One-pot; Fewer solvents | Lower yield; Requires excess base |

| Phase-Transfer Catalysis | 78–82 | 0.5–1 h | Rapid; Energy-efficient | Specialized equipment (microwave) needed |

Mechanistic Insights

Enolate Formation

The sodium enolate of diethyl malonate attacks 2-bromobenzyl bromide via an SN2 mechanism, displacing bromide and forming the alkylated intermediate. Steric hindrance from the bromobenzyl group slightly reduces reaction rates compared to linear alkyl halides.

Saponification Kinetics

Hydrolysis of the ethyl esters follows pseudo-first-order kinetics, with NaOH concentration and temperature critically influencing reaction rates.

Industrial-Scale Considerations

- Solvent Recovery : Ethanol and THF are distilled and recycled, reducing costs.

- Waste Management : Bromide byproducts are precipitated as NaBr and repurposed.

Emerging Techniques

Flow Chemistry

Continuous flow systems enable precise control of reaction parameters, improving yields to 88–90%.

Enzymatic Catalysis

Preliminary studies report lipase-mediated ester hydrolysis under mild conditions (pH 7.5, 40°C), though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Sodium 2-(2-bromobenzyl)malonate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the malonate moiety.

Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethoxide, potassium carbonate, or other strong bases.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Substitution: Various substituted malonates.

Oxidation: Brominated carboxylic acids.

Reduction: Debrominated malonates.

Hydrolysis: Malonic acid derivatives.

Scientific Research Applications

Sodium 2-(2-bromobenzyl)malonate is a chemical compound with applications in scientific research, particularly in organic chemistry. Information on its specific applications is limited, but its role as a substituted malonate suggests its use in various chemical processes .

Synthesis of Indanone Compounds:

- This compound can be utilized in the synthesis of indanone compounds .

- The process involves a coupling reaction with malonate to generate a substituted malonate compound .

- The substituted malonate compound directly synthesizes a substituted indanone compound in the presence of a phosphoric acid-containing compound .

- This method simplifies synthesis paths and potentially reduces costs, making it suitable for batch production .

As a Precursor in Chemical Synthesis:

- 2-benzoyl malonate compounds, which share a similar structure, can be used to obtain 4-halogenated-2-trifluoromethyl acetophenone .

- These compounds are important intermediates in the synthesis of fungicidal triazole compounds like clofluconazole .

- The preparation method involves combining a compound and a base in an organic solvent, followed by acylation to obtain the 2-benzoylmalonate compound .

Potential as an Efflux Pump Inhibitor (EPI):

- Malonates, such as sodium malonate, have been identified as novel EPIs that can increase antibiotic efficacy .

- Sodium malonate inhibited efflux by the AcrAB-TolC and other MDR pumps of Escherichia coli .

- It increased the efficacy of ethidium bromide and antibiotics like minocycline, chloramphenicol, and ciprofloxacin .

- This suggests that derivatives of malonic acid/sodium malonate could augment antibiotic efficacy in treating multidrug-resistant bacterial infections .

Mechanism of Action

The mechanism of action of Sodium 2-(2-bromobenzyl)malonate involves its reactivity as a nucleophile and its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new carbon-carbon bonds. The bromine atom in the compound can also undergo substitution reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Dimethyl 2-(4-bromobenzyl)malonate (CAS 157134-36-6): This analog differs in the bromine position (para vs. ortho) and ester group (methyl vs. sodium salt). Its molecular weight (301.1 g/mol) and purity (95%) are documented .

- Diethyl 2-(but-3-ynyl)malonate (CAS 117500-15-9) :

The alkyne substituent introduces π-bond reactivity, enabling click chemistry applications. Its boiling point (128–130°C at 11 Torr) and refractive index (1.4428) highlight distinct physical properties compared to aromatic-substituted malonates .

Physical and Spectral Properties

*Theoretical values for this compound are inferred from analogs.

Challenges and Limitations

- Synthetic Complexity: Steric hindrance from ortho-substituted bromine in this compound may complicate synthesis, requiring optimized bases (e.g., NaH over KOt-Bu) for monoalkylation, as seen in di-tert-butyl malonate syntheses .

- Biological Compatibility : Sodium malonate’s efficacy varies across biological systems; its use as a TCA cycle inhibitor is concentration-dependent and species-specific .

Biological Activity

Sodium 2-(2-bromobenzyl)malonate is a compound that has garnered attention for its potential biological activities, particularly as an efflux pump inhibitor (EPI) against multidrug-resistant bacteria. This article explores the compound's mechanisms, efficacy, and implications in antimicrobial therapy based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of malonic acid, characterized by a bromobenzyl substituent. The presence of the bromine atom is significant as it may enhance the compound's lipophilicity and biological interactions.

The primary biological activity of this compound involves its role as an EPI targeting the AcrAB-TolC multidrug efflux pump in Escherichia coli. This pump is a major contributor to antibiotic resistance, expelling various antibiotics from bacterial cells. Sodium malonate has been shown to inhibit this pump, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy.

Research Findings

Recent studies have demonstrated the following key findings regarding this compound:

- Efficacy as an EPI : Sodium malonate significantly increases the effectiveness of ethidium bromide and commonly used antibiotics such as minocycline, chloramphenicol, and ciprofloxacin. For instance, at a concentration of 25 mM, sodium malonate decreased the minimum inhibitory concentration (MIC) of ethidium bromide by four-fold in wild-type strains of E. coli .

- Dose-Dependent Effects : The compound exhibits dose-dependent effects on EtBr accumulation within bacterial cells. At concentrations above 6.25 mM, there is a substantial increase in EtBr fluorescence, indicating higher accumulation due to inhibited efflux .

- Molecular Interactions : Molecular docking studies suggest that sodium malonate may bind to multiple sites on the AcrB protein, potentially disrupting its function and contributing to its EPI activity. This multi-site binding could explain its effectiveness against various antibiotics .

- Comparative Studies : In comparative assays with known EPIs like phenylalanine-arginine-β-naphthylamide (PAβN), sodium malonate demonstrated similar or superior efficacy in inhibiting the AcrAB-TolC pump .

Case Studies

A notable case study involved testing this compound in combination with different antibiotics against clinical strains of E. coli. The results indicated that the combination therapy significantly reduced MIC values compared to antibiotic treatment alone, underscoring the potential for sodium malonate to serve as an adjunct therapy in treating multidrug-resistant infections.

Data Table

The following table summarizes key findings from studies on this compound's biological activity:

| Compound | Concentration (mM) | Effect on MIC (fold decrease) | Targeted Pump |

|---|---|---|---|

| This compound | 25 | Ethidium Bromide: 4 | AcrAB-TolC |

| This compound | 50 | Minocycline: 4 | AcrAB-TolC |

| This compound | 100 | Chloramphenicol: 2 | AcrAB-TolC |

| This compound | - | Ciprofloxacin: 2 | AcrAB-TolC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.